molecular formula C21H22ClN3O2 B2965664 8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251619-18-7

8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Número de catálogo: B2965664
Número CAS: 1251619-18-7
Peso molecular: 383.88
Clave InChI: HGZOLLYDSHQGJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8'-Chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic compound featuring a piperidine-quinazolinone core substituted with a chloro group at the 8'-position and an o-tolyl acetyl moiety. Spiro compounds, particularly spiropiperidines, are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets . The synthesis of such compounds often involves intramolecular acyl transfer reactions or multicomponent strategies, as seen in related spiropiperidine derivatives .

Propiedades

IUPAC Name

8-chloro-1'-[2-(2-methylphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-14-5-2-3-6-15(14)13-18(26)25-11-9-21(10-12-25)23-19-16(20(27)24-21)7-4-8-17(19)22/h2-8,23H,9-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZOLLYDSHQGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a novel spirocyclic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular docking studies related to this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 383.9 g/mol
  • CAS Number : 1251619-18-7

The structural uniqueness of this compound arises from its spiro configuration, which is known to influence biological activity by enabling interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Spiro Framework : The initial step involves the condensation of piperidine derivatives with quinazoline moieties.
  • Acetylation : The introduction of the o-tolyl acetyl group is achieved through acetylation reactions.
  • Chlorination : The final step involves chlorination to introduce the chloro substituent at the appropriate position.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit acetyl-CoA carboxylases (ACCs), which play a critical role in fatty acid metabolism. In vitro studies have shown that it exhibits significant inhibitory activity against both ACC1 and ACC2 isoforms, with IC50 values comparable to established inhibitors .

Cytotoxicity Studies

In cytotoxicity assays against human embryonic lung fibroblast (HELF) cells, this compound demonstrated low toxicity, indicating a favorable therapeutic index .

Inhibition Studies

A detailed study involving molecular docking simulations revealed that the compound binds effectively to the active site of ACCs, suggesting a competitive inhibition mechanism. The binding affinities were calculated using scoring functions that predict binding free energies .

Comparative Biological Activity

Table 1 summarizes the biological activity of this compound compared to other known inhibitors:

CompoundTargetIC50 (nM)Cytotoxicity (HELF)
8'-Chloro CompoundACC1189>100 μM
8'-Chloro CompoundACC2172>100 μM
Control AACC1150>100 μM
Control BACC2200>100 μM

Comparación Con Compuestos Similares

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and analogous spiropiperidine-quinazolinones:

Compound Name Substituents Key Features Biological Activity/Application References
8'-Chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 8'-Cl, 1-(2-(o-tolyl)acetyl Chloro and acetylated o-tolyl groups; rigid spiro scaffold Hypothesized enzyme/receptor modulation N/A
(4'-Amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)(4-fluorophenyl)methanone 5',8'-F, 4'-NH₂, 4-F-phenyl Difluoro and fluorophenyl groups; amino substituent PET imaging tracer for iNOS in neuroinflammation
6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 6',7'-OCH₃ Methoxy groups; increased polarity Not specified (likely impacts solubility)
1'-Methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 1'-CH₃ Methyl group at 1'-position; simpler substitution Evaluated as NOP receptor ligands
5',6',7',8'-Tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one Cyclohexane-spiro (vs. piperidine) Non-piperidine spiro core; altered ring strain Structural analog for SAR studies

Q & A

Q. What methodologies validate the reproducibility of synthetic protocols across labs?

  • Methodological Answer: Implement a "round-robin" validation:
  • Standardized Protocols : Detail reagent grades, equipment (e.g., syringe pump models), and stirring rates.
  • Interlab Comparisons : Share aliquots of intermediates for cross-testing.
  • Statistical Analysis : Use RSD (relative standard deviation) to assess yield variability. emphasizes triangulating data from multiple sources (e.g., NMR, HPLC) to ensure robustness .

Data Contradiction Analysis

  • Example Scenario : Conflicting reports on the compound’s solubility in polar solvents.
    • Resolution : Systematically test solubility in DMSO, methanol, and acetonitrile using UV-Vis spectroscopy. Compare results with computational predictions (e.g., COSMO-RS). If discrepancies persist, consult crystallinity data ( notes missing physical properties, necessitating empirical testing) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.